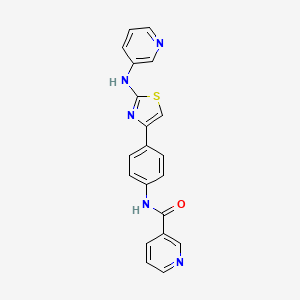

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)nicotinamide

Description

Properties

IUPAC Name |

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5OS/c26-19(15-3-1-9-21-11-15)23-16-7-5-14(6-8-16)18-13-27-20(25-18)24-17-4-2-10-22-12-17/h1-13H,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVBNKFHZYNOHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)nicotinamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through a cyclization reaction. The key steps include:

Formation of the Thiazole Ring: This can be achieved by reacting a thioamide with an α-haloketone under basic conditions.

Coupling with Pyridine Derivative: The thiazole intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

Amidation: The final step involves the formation of the amide bond by reacting the intermediate with nicotinic acid or its derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.

Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural features of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)nicotinamide are compared to two closely related analogs (Table 1).

Table 1: Structural and Functional Comparison of Thiazole-Based Compounds

Key Observations:

- Substituent Influence: The target compound lacks alkylating groups (e.g., nitrogen mustard in Compound 30), which may reduce direct DNA damage but improve selectivity. Its pyridin-3-ylamino group could enhance hydrogen bonding with biological targets compared to the 4-chlorophenyl group in ’s analog .

- Nicotinamide Moieties : Both the target compound and ’s analog feature nicotinamide, a precursor to NAD+/NADH, suggesting possible roles in metabolic pathway modulation.

Computational Insights and Binding Interactions

- Wavefunction Analysis: Tools like Multiwfn () enable topology analysis of electron density, useful for predicting binding sites or reactivity of the pyridin-3-ylamino and nicotinamide groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)nicotinamide, and how can reaction conditions be optimized?

- The compound is synthesized via multi-step reactions, including thiazole ring formation and coupling of pyridine-phenyl moieties. Key steps involve:

- Thiazole ring synthesis : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in ethanol .

- Coupling reactions : Use of Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to attach the pyridin-3-ylamino group to the thiazole core .

- Optimization : Control temperature (70–100°C), solvent polarity (DMF or DMSO), and catalysts (Pd(PPh₃)₄) to improve yields (typically 60–85%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ at 407.89 for C₂₁H₁₅ClN₄OS) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological activities have been reported for this compound?

- Kinase inhibition : Demonstrated activity against VEGFR2 and EGFR kinases in vitro (IC₅₀: 0.1–5 µM) via competitive ATP-binding site interactions .

- Anticancer potential : Cytotoxicity in MCF-7 and A549 cell lines (EC₅₀: 2–10 µM) linked to apoptosis induction and cell cycle arrest .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Modifications :

- Thiazole substituents : Introduce electron-withdrawing groups (e.g., -Cl) to improve kinase binding affinity .

- Pyridine ring variations : Replace pyridin-3-yl with 4-fluorophenyl to enhance metabolic stability .

- Assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) and molecular docking (AutoDock Vina) to predict binding modes .

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Comparative assays : Replicate studies under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

- Meta-analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify trends in IC₅₀ values and cell line sensitivities .

Q. What experimental strategies elucidate the compound’s mechanism of action in cancer models?

- Pathway analysis : RNA-seq or phosphoproteomics to map downstream targets (e.g., PI3K/AKT/mTOR suppression) .

- In vivo models : Xenograft studies in nude mice with pharmacokinetic profiling (T₁/₂: ~4–6 hours) to assess bioavailability and tumor regression .

Q. What computational methods predict off-target interactions and toxicity risks?

- Molecular docking : Screen against the Protein Data Bank (PDB) to identify unintended targets (e.g., cytochrome P450 enzymes) .

- ADMET prediction : Tools like SwissADME to evaluate solubility (LogP: ~3.5) and hepatotoxicity risks .

Q. How can formulation challenges related to poor aqueous solubility be addressed?

- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve solubility (e.g., 10-fold increase in PBS) .

- Prodrug design : Introduce phosphate or PEG groups to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.